Methyl 4,6-dichloropyridazine-3-carboxylate
Overview
Description
Methyl 4,6-dichloropyridazine-3-carboxylate is an organic intermediate commonly used in laboratory research and development as a raw material for organic synthesis . It is a derivative of pyridazine, a heterocyclic compound containing nitrogen atoms at positions 1 and 2 of the six-membered ring. The compound has the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.014 g/mol .
Mechanism of Action
Target of Action
Methyl 4,6-dichloropyridazine-3-carboxylate is an organic intermediate . It is commonly used in laboratory research and development as a raw material for organic synthesis . .
Mode of Action
As an organic intermediate, it is typically used in the synthesis of other compounds .
Biochemical Pathways
As an intermediate, its role in biochemical pathways would largely depend on the final compounds it is used to synthesize .
Result of Action
As an intermediate, its effects would largely depend on the final compounds it is used to synthesize .
Biochemical Analysis
Biochemical Properties
Methyl 4,6-dichloropyridazine-3-carboxylate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of active pharmaceutical ingredients. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is known to interact with enzymes involved in the synthesis of Deucravacitinib, a pharmaceutical compound . The nature of these interactions often involves the formation of covalent bonds, which stabilize the intermediate compounds and enhance the efficiency of the synthesis process.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of certain kinases, which are crucial for cell signaling . This modulation can lead to changes in gene expression, affecting the overall function of the cell. Additionally, its impact on cellular metabolism can alter the production of key metabolites, influencing cell growth and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes, either inhibiting or activating their activity. For example, it has been found to inhibit certain kinases by binding to their active sites, preventing substrate access . This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, this compound can induce changes in gene expression by interacting with transcription factors, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert conditions but can degrade when exposed to air or heat . Over time, this degradation can lead to a decrease in its efficacy, affecting the outcomes of biochemical experiments. Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including skin and eye irritation . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects. Beyond this threshold, the compound’s adverse effects become more pronounced, necessitating careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . The compound is metabolized through pathways involving oxidation and conjugation reactions, which facilitate its breakdown and elimination from the body. These metabolic processes are crucial for maintaining cellular homeostasis and preventing the accumulation of toxic intermediates.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules. Understanding these transport mechanisms is essential for optimizing its use in biochemical applications and ensuring its effective delivery to target sites.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular machinery This localization is critical for its activity and function, as it allows the compound to interact with specific biomolecules and exert its biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,6-dichloropyridazine-3-carboxylate can be synthesized from Methyl 4,6-dihydroxypyridazine-3-carboxylate. The synthesis involves the chlorination of the hydroxyl groups at positions 4 and 6 of the pyridazine ring . The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions to ensure selective chlorination.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the process likely involves large-scale chlorination reactions similar to those used in laboratory synthesis, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dichloropyridazine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Oxidation: Although less common, oxidation reactions can modify the pyridazine ring or the ester group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines are commonly used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridazine derivatives with various functional groups.
Reduction: Products include reduced pyridazine derivatives with altered functional groups.
Oxidation: Products include oxidized pyridazine derivatives with modified ring structures or ester groups.
Scientific Research Applications
Methyl 4,6-dichloropyridazine-3-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,6-dihydroxypyridazine-3-carboxylate
- Methyl 4,6-dibromopyridazine-3-carboxylate
- Methyl 4,6-difluoropyridazine-3-carboxylate
Uniqueness
Methyl 4,6-dichloropyridazine-3-carboxylate is unique due to the presence of chlorine atoms at positions 4 and 6, which confer distinct reactivity and properties compared to other halogenated derivatives. The chlorine atoms make it more reactive towards nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives.
Properties
IUPAC Name |
methyl 4,6-dichloropyridazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-12-6(11)5-3(7)2-4(8)9-10-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEVRGMQXLNKEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591259 | |
Record name | Methyl 4,6-dichloropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372118-01-9 | |
Record name | 3-Pyridazinecarboxylic acid, 4,6-dichloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372118-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4,6-dichloropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4,6-dichloropyridazine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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